Methyl 4-(chlorocarbonyl)benzoate Methyl 4-(chlorocarbonyl)benzoate
Brand Name: Vulcanchem
CAS No.: 7377-26-6
VCID: VC20858796
InChI: InChI=1S/C9H7ClO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3
SMILES: COC(=O)C1=CC=C(C=C1)C(=O)Cl
Molecular Formula: C9H7ClO3
Molecular Weight: 198.6 g/mol

Methyl 4-(chlorocarbonyl)benzoate

CAS No.: 7377-26-6

Cat. No.: VC20858796

Molecular Formula: C9H7ClO3

Molecular Weight: 198.6 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(chlorocarbonyl)benzoate - 7377-26-6

Specification

CAS No. 7377-26-6
Molecular Formula C9H7ClO3
Molecular Weight 198.6 g/mol
IUPAC Name methyl 4-carbonochloridoylbenzoate
Standard InChI InChI=1S/C9H7ClO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3
Standard InChI Key CVXXHXPNTZBZEL-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C(=O)Cl
Canonical SMILES COC(=O)C1=CC=C(C=C1)C(=O)Cl

Introduction

Chemical Identification and Structure

Methyl 4-(chlorocarbonyl)benzoate is an aromatic compound featuring a benzene ring substituted with two functional groups: a methyl carboxylate group and an acid chloride (chlorocarbonyl) group positioned para to each other. This arrangement confers distinctive chemical properties that enable selective reactions at either functional site.

Basic Identification Parameters

The compound is formally identified through several chemical registry systems and parameters as outlined in Table 1.

ParameterValue
IUPAC NameMethyl 4-carbonochloridoylbenzoate
CAS Registry Number7377-26-6
Molecular FormulaC₉H₇ClO₃
Molecular Weight198.60 g/mol
EC/EINECS Number230-937-2
MDL NumberMFCD00059486
InChI KeyCVXXHXPNTZBZEL-UHFFFAOYSA-N
SMILES NotationCOC(=O)C1=CC=C(C=C1)C(=O)Cl

Table 1: Chemical identification parameters for methyl 4-(chlorocarbonyl)benzoate

Structure and Bonding

The molecular structure consists of a para-disubstituted benzene ring with a methoxycarbonyl group (-COOCH₃) and a chlorocarbonyl group (-COCl) in the 1,4-positions. The presence of these electron-withdrawing groups affects the electron distribution within the aromatic ring, influencing reactivity patterns. The carbonyl carbon of the acid chloride group is particularly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the carbonyl oxygen, making it highly reactive toward nucleophiles .

Physical and Chemical Properties

Methyl 4-(chlorocarbonyl)benzoate exists as a crystalline solid at room temperature with distinctive physical and chemical characteristics that determine its behavior in various applications and reactions.

Physical Properties

The compound exhibits specific physical properties that are important for its handling, storage, and application in synthesis, as detailed in Table 2.

PropertyValue
Physical State (20°C)Solid (crystalline powder)
ColorWhite to light yellow or orange-green
Melting Point50-59°C (typically 53-56°C)
Boiling Point140°C at 15 mmHg; 291.8±23.0°C at 760 mmHg
Density1.3±0.1 g/cm³
Refractive Index1.5230 (estimate)
Flash Point127.3±21.6°C
Vapor Pressure0.0±0.6 mmHg at 25°C

Table 2: Physical properties of methyl 4-(chlorocarbonyl)benzoate

Chemical Properties and Reactivity

The compound demonstrates distinctive chemical behavior largely dictated by its functional groups:

  • The acid chloride group is highly reactive toward nucleophiles including water, alcohols, amines, and other nucleophilic reagents. This makes the compound susceptible to hydrolysis in aqueous environments .

  • The methyl ester functionality can undergo transesterification reactions with alcohols, hydrolysis to the corresponding acid, or reduction to the alcohol under appropriate conditions.

  • The compound is moisture-sensitive and undergoes hydrolysis readily when exposed to atmospheric moisture, converting the acid chloride to the corresponding carboxylic acid .

  • It is soluble in common organic solvents such as toluene but undergoes hydrolysis in water rather than dissolution .

Synthesis and Reactions

Synthesis Methods

Methyl 4-(chlorocarbonyl)benzoate is typically synthesized from methyl 4-formylbenzoate or related precursors. The synthetic pathways often involve:

  • Oxidation of methyl 4-methylbenzoate to methyl 4-carboxybenzoate

  • Conversion of the carboxylic acid to the acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

Key Reactions

The compound participates in numerous reactions, primarily through its acid chloride functionality:

Applications and Uses

Methyl 4-(chlorocarbonyl)benzoate serves as a versatile chemical intermediate across multiple fields:

Pharmaceutical Applications

The compound functions as a key building block in pharmaceutical synthesis, particularly in:

  • Development of anti-inflammatory and analgesic drugs

  • Synthesis of compounds containing benzophenone residues

  • Production of novel bulky hydrophobic retinoids with potential therapeutic applications

Polymer Chemistry

In polymer science, methyl 4-(chlorocarbonyl)benzoate contributes to:

  • Synthesis of specialty polymers with enhanced physical properties

  • Development of materials for packaging and construction applications requiring superior strength and flexibility

  • Creation of polymers with specific functional characteristics through selective reaction of the acid chloride group

Other Industrial Applications

Additional applications include:

  • Agricultural chemical synthesis, particularly for herbicides and fungicides

  • Flavor and fragrance industry applications, where it serves as a precursor for aromatic compounds

  • Research applications in academic and industrial laboratories for studying reaction mechanisms

Hazard TypeClassification
GHS PictogramGHS05, GHS07
Signal WordDanger
Hazard StatementsH314: Causes severe skin burns and eye damage
H290: May be corrosive to metals
UN NumberUN3261
Hazard Class8 (Corrosive)
Packing GroupIII

Table 3: Safety classification and hazard information

Related Compounds

Several structurally related compounds share chemical features with methyl 4-(chlorocarbonyl)benzoate:

  • Methyl 4-chlorobenzoate (C8H7ClO2) - Differs by lacking the chlorocarbonyl group, containing only a chloro substituent on the aromatic ring

  • Methyl 4-(chloromethyl)benzoate (C9H9ClO2) - Contains a chloromethyl rather than a chlorocarbonyl group

  • Methyl 4-(bromomethyl)benzoate (C9H9BrO2) - A bromo analog containing a bromomethyl group instead of the chlorocarbonyl functionality

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